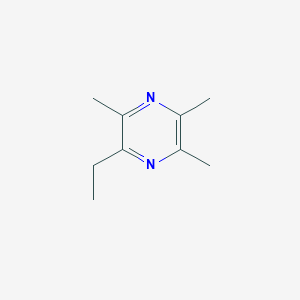

2-Ethyl-3,5,6-trimethylpyrazine

Description

Properties

IUPAC Name |

2-ethyl-3,5,6-trimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-5-9-8(4)10-6(2)7(3)11-9/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOLJKZKOKXIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169738 | |

| Record name | 2-Ethyl-3,5,6-trimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17398-16-2 | |

| Record name | 2-Ethyl-3,5,6-trimethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017398162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-3,5,6-trimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHYL-3,5,6-TRIMETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGS2G1S1XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethyl-3,5,6-trimethylpyrazine: From Synthesis to Sensory Perception

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-3,5,6-trimethylpyrazine, a key aroma compound found in a variety of roasted and thermally processed foods. The guide delves into its chemical and physical properties, natural occurrence, and mechanisms of formation, with a particular focus on the Maillard reaction. Detailed protocols for its chemical synthesis and analytical quantification using Gas Chromatography-Mass Spectrometry (GC-MS) are presented. Furthermore, this guide explores the metabolism of alkylpyrazines, their interaction with olfactory receptors, and toxicological data, offering valuable insights for professionals in food science, flavor chemistry, and drug development.

Introduction: The Aromatic Signature of Roasting

This compound is a heterocyclic aromatic compound that belongs to the pyrazine family. These compounds are renowned for their potent and often pleasant aromas, significantly contributing to the flavor profiles of a vast array of cooked foods. With a characteristic nutty, roasted, and cocoa-like scent, this compound is a crucial component of the sensory experience associated with products such as roasted coffee, cocoa beans, and baked potatoes.[1] Its presence, even at trace levels, can have a profound impact on the overall flavor perception of a food product. This guide will provide a detailed exploration of this important flavor molecule, from its molecular structure to its biological fate.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its application and analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂ | [2] |

| Molecular Weight | 150.22 g/mol | [2] |

| CAS Number | 17398-16-2 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 206-207 °C at 760 mmHg (est.) | [1] |

| Solubility | Soluble in alcohol; slightly soluble in water (437.7 mg/L @ 25 °C est.) | [1] |

| LogP (o/w) | 1.717 (est.) | [1] |

Spectral Data:

-

Mass Spectrometry (EI): The electron ionization mass spectrum of this compound is characterized by a molecular ion peak at m/z 150.[2] A prominent fragment ion is observed at m/z 149, corresponding to the loss of a hydrogen atom.[2] The fragmentation pattern is crucial for its identification in complex matrices.[3][4]

Genesis of a Flavor: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating.[7][8] This reaction is responsible for the desirable color and flavor of many cooked foods.

The formation of alkylpyrazines, including this compound, involves several key steps:

-

Condensation: The reaction initiates with the condensation of a reducing sugar (e.g., glucose) and an amino acid.[7]

-

Amadori Rearrangement: The initial product undergoes rearrangement to form an Amadori compound.

-

Strecker Degradation: The Amadori compound can then react with other amino acids in a process called Strecker degradation, which produces α-aminoketones and Strecker aldehydes.

-

Pyrazine Ring Formation: Two α-aminoketone molecules can then condense to form a dihydropyrazine ring, which is subsequently oxidized to the stable aromatic pyrazine.[9]

The specific alkyl substitution pattern of the resulting pyrazine is determined by the nature of the precursor amino acids and sugars. The ethyl group in this compound likely originates from the Strecker degradation of α-aminobutyric acid or the incorporation of acetaldehyde, a Strecker aldehyde of alanine.[8]

Caption: A representative synthesis pathway for an ethyl-dimethylpyrazine isomer.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine 2,5-dimethylpyrazine and FeSO₄·7H₂O in water as the solvent.

-

Acidification and Oxidation: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid, followed by the dropwise addition of hydrogen peroxide, maintaining a low temperature.

-

Aldehyde Addition: Add a portion of n-propionaldehyde and gradually raise the temperature to 50-60°C to initiate the reaction. The remaining n-propionaldehyde is added portion-wise over the course of the reaction.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Adjust the pH of the aqueous phase to 7.9-8.1 and perform a second extraction. The combined organic phases are then concentrated and purified by column chromatography to yield the final product.

Disclaimer: This is a representative protocol and should be performed by qualified personnel with appropriate safety precautions.

Analytical Methodology: Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile compounds like this compound in complex matrices. [10][11][12]Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique that is both sensitive and solvent-free.

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in Coffee

-

Sample Preparation:

-

Weigh 1.0 g of finely ground coffee into a 20 mL headspace vial.

-

Add 5 mL of a saturated sodium chloride solution to enhance the release of volatile compounds.

-

If using an internal standard (recommended for accurate quantification), spike the sample with a known amount of a deuterated analog (e.g., 2,3,5-trimethylpyrazine-d3). [10] * Immediately seal the vial.

-

-

HS-SPME Extraction:

-

Incubate the vial at 60°C for 15 minutes with agitation to allow for equilibration of the analytes in the headspace.

-

Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for 30 minutes at 60°C.

-

-

GC-MS Analysis:

-

Injector: Desorb the analytes from the SPME fiber in the GC inlet at a temperature of approximately 250°C.

-

Column: A polar capillary column, such as a DB-WAX (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating pyrazines.

-

Oven Program: A typical temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to elute the compounds.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. [13]

-

Caption: Workflow for the analysis of this compound by HS-SPME-GC-MS.

Biological Fate and Sensory Perception

Metabolism and Pharmacokinetics:

For drug development professionals, understanding the metabolic fate of compounds is crucial. Studies on alkylpyrazines have shown that they are extensively metabolized in the human body. The primary metabolic pathway involves the oxidation of the alkyl side chains to form corresponding pyrazine carboxylic acids, which are then excreted in the urine. [14]This rapid metabolism and excretion suggest a low potential for accumulation in the body. However, the potential for drug-drug interactions, particularly with enzymes involved in oxidation, should be considered, although specific studies on this compound are limited. [15][16][17][18] Olfactory Receptor Interaction:

The perception of the characteristic aroma of this compound is initiated by its interaction with specific olfactory receptors in the nasal epithelium. Research has identified that pyrazines bind to a family of G-protein coupled receptors. While the specific receptor for this compound has not been definitively identified, studies on related pyrazines suggest that the shape and electronic properties of the molecule are key determinants of its binding affinity and the resulting odor perception. The arrangement of the alkyl substituents on the pyrazine ring plays a crucial role in this interaction.

Toxicological Profile and Safety Assessment

This compound and other pyrazines have a long history of safe use as flavoring substances in food.

-

GRAS Status: Many pyrazine derivatives, including the isomeric mixture 2-ethyl-3,(5 or 6)-dimethylpyrazine, are listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) for use as flavoring ingredients.

-

Acute Toxicity: The oral LD50 of 2-ethyl-3,(5 or 6)-dimethylpyrazine in rats has been reported to be 460 mg/kg. It is also reported to be an irritant to the skin, eyes, and upper respiratory tract.

-

Subchronic Toxicity: A 90-day feeding study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 17 and 18 mg/kg/day for male and female rats, respectively.

-

Genotoxicity: While no specific genotoxicity studies were found for this compound, structurally similar pyrazine derivatives have been shown to be non-mutagenic in bacterial assays.

The available data indicate that at the current levels of intake from food and as a flavoring ingredient, this compound is considered safe.

Conclusion and Future Perspectives

This compound is a pivotal molecule in the realm of flavor chemistry, lending its desirable nutty and roasted notes to a wide variety of foods. Its formation through the Maillard reaction is a well-established phenomenon, and analytical methods for its detection and quantification are robust. From a safety perspective, it has a favorable toxicological profile at current consumption levels.

For researchers and scientists, future investigations could focus on elucidating the precise reaction kinetics of its formation under various food processing conditions to better control and optimize flavor development. Further exploration of its specific olfactory receptors and the downstream signaling pathways would provide deeper insights into the mechanisms of flavor perception. For drug development professionals, while the current data suggests low toxicity, a more detailed understanding of its metabolic pathways and potential for interaction with drug-metabolizing enzymes would be beneficial, particularly if considering structurally similar compounds for pharmaceutical applications.

References

- Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides | Request PDF. (2025, August 6).

- Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. (2021, January 29).

- Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (n.d.).

- Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. (n.d.).

- Application Notes and Protocols for the Quantification of 2,3,5-Trimethylpyrazine using 2,3,5-Trimethylpyrazine-d3 as an Internal Standard in GC-MS. (n.d.).

- Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction | CoLab. (n.d.).

- Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. (n.d.).

- Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum. (n.d.).

- This compound | C9H14N2 | CID 28518. (n.d.).

- 2,3,5-trimethyl-6-ethyl pyrazine, 17398-16-2. (n.d.).

- Application Notes: Quantitative Analysis of 2,3,5-Trimethylpyrazine in Coffee Aroma Studies Using 2,3,5-Trimethylpyrazine-d9 as an Internal Standard. (n.d.).

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29).

- Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. (n.d.).

- An Alkylpyrazine Synthesis Mechanism Involving L-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. (n.d.).

- Pyrazine, 2-ethyl-3,5-dimethyl-. (n.d.).

- 2-Ethyl-3-methylpyrazine - Optional[1H NMR] - Spectrum. (n.d.).

- 2,3,5-Trimethyl-6-ethylpyrazine. (n.d.).

- Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). (2013, July 3).

- Pharmacokinetics and Drug Interactions. (n.d.).

- 2-Ethyl-3,5,6-triphenylpyrazine. (n.d.).

- 2-Ethyl-3,5,6-triphenyl-pyrazine. (2012, October 1).

- mass spectra - fragmentation patterns. (n.d.).

- Aroma Characteriz

- HEADSPACE GAS CHROMATOGRAPHY METHOD FOR STUDIES OF REACTION AND PERMEATION OF VOLATILE AGENTS WITH SOLID MATERIALS. (n.d.).

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.).

- (PDF) Editorial on Special Issue “Pharmacokinetics, Pharmacodynamics, and Drug Interactions”. (2025, February 6).

- Pharmacokinetic drug-drug interactions: A detailed. (n.d.). Retrieved from National Journal of Pharmaceutical Sciences.

- Pharmacokinetic and pharmacodynamic drug interactions during treatment with vigab

- Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. (n.d.).

Sources

- 1. 2,3,5-trimethyl-6-ethyl pyrazine, 17398-16-2 [thegoodscentscompany.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. datapdf.com [datapdf.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gcms.cz [gcms.cz]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pharmajournal.net [pharmajournal.net]

- 18. Pharmacokinetic and pharmacodynamic drug interactions during treatment with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Ethyl-3,5,6-trimethylpyrazine chemical structure and properties

An In-depth Technical Guide to 2-Ethyl-3,5,6-trimethylpyrazine for Researchers and Drug Development Professionals

Introduction

This compound is a substituted pyrazine, a class of heterocyclic aromatic organic compounds. Pyrazines are notable for their significant contribution to the aromas and flavors of a wide variety of cooked and roasted foods.[1][2] This particular compound is valued in the food and fragrance industry for its potent nutty, roasted, and cocoa-like aroma.[1][3] Its natural occurrence has been identified in foods such as coffee, cocoa, and cooked beef. For researchers and professionals in drug development, understanding the chemical properties, synthesis, and analysis of such compounds is crucial, as the pyrazine ring is a scaffold found in various biologically active molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its industrial applications and safety profile.

Chemical Structure and Properties

The structural arrangement of the ethyl and methyl groups on the pyrazine ring is fundamental to the molecule's characteristic aroma and chemical behavior.

Caption: Chemical structure of this compound.

Chemical Identifiers [4][5][6][7][8]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 17398-16-2 |

| Molecular Formula | C9H14N2 |

| Molecular Weight | 150.22 g/mol |

| InChIKey | FPOLJKZKOKXIFE-UHFFFAOYSA-N |

| SMILES | CCC1=NC(=C(N=C1C)C)C |

Physicochemical Properties [9][10]

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 206-211 °C |

| Flash Point | ~72-77 °C |

| Vapor Pressure | ~0.1-0.3 mmHg @ 25 °C |

| Solubility in Water | 437.7 mg/L @ 25 °C (estimated) |

| logP (o/w) | 1.7-1.8 (estimated) |

| Refractive Index | ~1.5015 (at 20°C)[3] |

| Density | ~0.965 g/mL (at 25°C)[3] |

Synthesis and Manufacturing

The synthesis of alkylpyrazines can be approached through various chemical routes. A common industrial method for producing substituted pyrazines involves the condensation of α-dicarbonyl compounds with diamines. For this compound, a plausible synthetic route would involve the reaction of 2,3-pentanedione with 2,3-diaminobutane. Another approach involves the alkylation of a pre-existing pyrazine ring, such as the Minici reaction, which has been described for the synthesis of 2-ethyl-3,6-dimethylpyrazine from 2,5-dimethylpyrazine.[11]

Caption: Generalized workflow for the synthesis of pyrazines.

Experimental Protocol: Synthesis via Minici Reaction (Adapted for a similar pyrazine) [11]

This protocol is adapted from a patented method for a structurally similar compound and serves as a representative example of pyrazine alkylation.

-

Reaction Setup : In a suitable reaction vessel, combine 2,5-dimethylpyrazine and FeSO4·7H2O.

-

Solvent Addition : Add water as the solvent and stir the mixture.

-

Reagent Addition : Slowly add concentrated sulfuric acid and hydrogen peroxide dropwise to the reaction mixture.

-

Initiation : Add a portion of n-propionaldehyde and raise the temperature to 50-60°C to initiate the reaction.

-

Reaction Progression : Continue to add the remaining n-propionaldehyde over the course of the reaction, maintaining the temperature for 5-6 hours.

-

Workup : After the reaction is complete, perform an extraction with ethyl acetate.

-

pH Adjustment : Adjust the pH of the aqueous phase to 7.9-8.1.

-

Final Extraction : Extract the pH-adjusted aqueous phase again with ethyl acetate.

-

Purification : Combine the organic phases, concentrate the solution, and purify the product using column chromatography to obtain 2-ethyl-3,6-dimethylpyrazine.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile compounds like this compound.[4][5] This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Caption: Workflow for the GC-MS analysis of pyrazines.

Experimental Protocol: GC-MS Analysis

This protocol is a general guideline for the analysis of pyrazines in a food or flavor matrix.

-

Sample Preparation :

-

For liquid samples, a direct injection or dilution with a suitable solvent (e.g., dichloromethane) may be appropriate.

-

For solid samples, headspace solid-phase microextraction (SPME) is a common and effective technique for extracting volatile compounds.[5]

-

-

GC Conditions :

-

Injector : Set to a temperature of 230-250°C.

-

Column : A non-polar or semi-polar capillary column, such as a DB-5 or DB-WAX, is typically used.[12][13]

-

Oven Program : A temperature gradient is employed to separate compounds based on their boiling points and column interactions. A typical program might start at 40-60°C, hold for a few minutes, and then ramp up to 250°C.

-

Carrier Gas : Helium is commonly used as the carrier gas.

-

-

MS Conditions :

-

Ionization : Electron ionization (EI) at 70 eV is standard.

-

Mass Range : Scan a mass range of approximately 35-350 amu.

-

Ion Source Temperature : Typically set around 230°C.

-

-

Data Analysis :

-

The resulting mass spectrum for this compound will show a characteristic fragmentation pattern, with a prominent molecular ion peak (m/z 150) and a base peak at m/z 149.[4]

-

Identification is confirmed by comparing the retention time and mass spectrum to that of a known standard and by searching mass spectral libraries like the NIST database.[4][5]

-

Industrial Applications

This compound is primarily used as a flavoring agent in the food industry.[1][2] Its characteristic roasted and nutty flavor profile makes it a valuable component in creating or enhancing the taste of a wide range of products.

Applications in the Food Industry [3][14][15]

| Food Category | Application and Sensory Contribution |

| Nuts | Enhances the roasted character of peanut, hazelnut, and almond flavors. |

| Chocolate & Cocoa | Adds authentic nuttiness and depth to chocolate and cocoa profiles. |

| Coffee | Contributes to the roasted notes in coffee flavors. |

| Savory Products | Imparts roasted, savory, and meat-like notes in products like roast beef flavors and plant-based meat analogues. |

| Baked Goods | Provides a toasted and nutty aroma to baked goods. |

Safety and Toxicology

The safety of this compound for use in food has been evaluated by various regulatory bodies. It is classified as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[1]

| Endpoint | Result |

| Acute Oral LD50 (Rats) | 460 mg/kg |

| Irritation | Reported to be irritating to the skin, eyes, and upper respiratory tract. |

| 90-Day Rat Feeding Studies | No-Observed-Adverse-Effect Level (NOAEL) reported as 12.5 mg/kg/day and 17-18 mg/kg/day in two separate studies. |

| Genotoxicity | No specific genotoxicity studies were found for this compound, but structurally similar pyrazine derivatives have shown mixed results, being non-mutagenic in bacterial assays but clastogenic in some mammalian cell assays in vitro.[1][2][16] |

Conclusion

This compound is a significant aroma compound with a well-defined chemical structure and a range of important applications, particularly in the food and flavor industry. Its synthesis and analysis are achievable through standard organic chemistry and analytical techniques. While it is considered safe for consumption at current levels, proper handling is necessary due to its potential as an irritant. For researchers, this pyrazine derivative serves as an excellent model for studying the structure-activity relationships of flavor compounds and as a potential building block for more complex molecules.

References

- Scent.vn. This compound (CAS 17398-16-2). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS0rtQpeUpkRtSUBDV5glSPAl0GUSr-1wU7ybb_aFx3svNoAwt3uAUybWUgNawCJ4fbSTZ5BV-KTC5bfXSI8Q-5pjvDFjGP1DYhopWilwYWBNFXeYzTjPH7JHUcT80zAr0v8viflNhRt1PBxw1RGCr9RcJacoTg8cdNVAS5s1i

- The Good Scents Company. 2,3,5-trimethyl-6-ethyl pyrazine, 17398-16-2. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtli3_qZ_ZEpAVK9LcAPEnfxg-m57oNlSCYJTfVR4JspwgWHuqAHeOtb8KDtHStYa1b5hTzjhCL4b_A7GaHPhFvNPxc2LJIQOig6ZfLw-rUtDKgPjQLiAfjLXqLlilUz_heaVYmOJiyZB_1Zbq3K-fwdt9

- Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Regulatory Toxicology and Pharmacology, 50(3), 303–312. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF364In-UDBBcnqmJ-1kHvQ0sIoqNjTwhMFAT0PJRi_zb8zC-dg310PUJJDhES4BW6fBRj2tys42ckDK6WtHKQ0tZIJuRbWS2_LpxPUhzeJ6zbn8cvlX7hslV3sWNJfiBuWNmr_j4s4XPXlq3fKvG8PKfd_BfJsl3cPSaarP4j3Irj-L2JGgXzOpFXp8pJPF8JbZKK_YiI6xUNDvj6tuv53Rfjuc0kb6sWdbFpobLQpQdf0PCPa6Q==

- PubChem. This compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/28518

- PubMed. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. URL: https://pubmed.ncbi.nlm.nih.gov/18387430/

- NIST Chemistry WebBook. 2,3,5-Trimethyl-6-ethylpyrazine. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C17398162

- Cheméo. 2,3,5-Trimethyl-6-ethylpyrazine. URL: https://www.chemeo.com/cid/23-851-1/2-3-5-Trimethyl-6-ethylpyrazine.pdf

- NIST. 2,3,5-Trimethyl-6-ethylpyrazine. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqPVDt6L0sBUuFavP0sGGsJtv859pa9P5n2SJLIl0tzHxK7_ufX1xCUakj9H5i9LG9cbH3iYVtKJ0AQjGIEfgRvpsAmBr5gQ5PH_iNukgm4itJFGGxOBeKX5MoT6EI0GYi0X5xzhFeASxUD06E9pL-UIvV67jGC8iA9dUT5RdEddWa9pLbaOb_CNCunHTrIVwEk5c8ygqa

- Sigma-Aldrich. 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers FG. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/w314900

- Hoffman Fine Chemicals. This compound. URL: https://hoffmanfinechemicals.com/product/hfc2410/

- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 2-ethyl-3-methylpyrazine, CAS Registry Number 15707-23-0. Food and Chemical Toxicology, 182, 115053. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEsC6PL_6HF49qCLsp5bfbRtXhWP_W89bPKq3BxWhlzFkl8ztlMclZPQSdKQUoVXcP8qvcJ0KNT9HJXlSv6-SJsif9BIChvvBJ11f0Y65VndDjQx7otN5Bgaxtf0QMKPpqhfFzVA59tUpAN-P_PpzEOQgKoKJSKh-bOdRdh1Ra3gkgXTRRu5HYN8QwRSUT1TuTFQ==

- Thermo Fisher Scientific. Safety Data Sheet: 2-Ethyl-3,5(6)-dimethylpyrazine. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG79SXrRgglOUdRysWZvR7WgssRdut9u0EeRS1EDa1DSHwKbCIn12DoTWTMJz_VZBq3ouo4169dbLpk1MIKRs1dvJqyL-0v74qCxmz0yp02LmbVXUTQdXzLRfoztUR3_inmu8nOFhiQ1sjVP1T4w6915rf_AFq1FPrwExARv78a7DtdFXPQIrhFvVjI0knwsSDzTWq3IVZh4afwfWpF03kYt0ySbbNkkCmqTHB_5-QmbWbZgqt4TBryfEmubYfVAiiYTvkQEPhueTd3UekECjUExpHaIDR2uaVk7Jc=

- Google Patents. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6. URL: https://patents.google.

- ECHEMI. This compound. URL: https://www.echemi.com/products/pid_514580-2-ethyl-3-5-6-trimethylpyrazine.html

- Sigma-Aldrich. 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers FG. URL: https://vertexaisearch.cloud.google.

- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2,3,5-trimethylpyrazine, CAS registry number 14667-55-1. Food and Chemical Toxicology, 173, 113523. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHArnXjLcmlMb8p3F0Atw9Fg1XIE19sMtnhpVfiHIWd8HZtemHdLMvyEoJddEZQgg4peukv9ESoP1FBAWJtLKnj__Gg0C_4-N4mLcBrC3ie4bKYAAaVbJFSzTed_UaWkm1kr4SwwAbnB9xaEOuNRfq2DZfiSb7AceDHMyaZzvmK-xAGqUTX5wSTX47ZY3ljr9sQWg==

- Wikipedia. 2,3,5-Trimethylpyrazine. URL: https://en.wikipedia.org/wiki/2,3,5-Trimethylpyrazine

- ResearchGate. Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. URL: https://www.researchgate.net/publication/344583437_Pyrazines_Synthesis_and_Industrial_Application_of_these_Valuable_Flavor_and_Fragrance_Compounds

- Perfumer & Flavorist. Flavor Bites: 2-Ethyl 3-Methyl Pyrazine. URL: https://www.perfumerflavorist.com/flavor/ingredients/article/21857900/flavor-bites-2ethyl-3methyl-pyrazine

- Benchchem. Application Notes: The Role and Use of 2-Ethylpyrazine in Plant-Based Meat Analogue Flavors. URL: https://www.benchchem.

- MDPI. Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by Bacillus amyloliquefaciens from Daqu. URL: https://www.mdpi.com/2304-8158/13/4/594

- ResearchGate. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). URL: https://www.researchgate.net/publication/326194770_HPLC_Separation_of_2-Ethyl-56-methylpyrazine_and_Its_Electroantennogram_and_Alarm_Activities_on_Fire_Ants_Solenopsis_invicta_Buren

- Lang, R., et al. (2020). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of agricultural and food chemistry, 68(8), 2534–2542. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7047029/

- ResearchGate. GC-MS/EI spectrum of 2-ethyl-3,5-dimethyl-5,6-dihydropyrazine. URL: https://www.researchgate.net/figure/GC-MS-EI-spectrum-of-2-ethyl-3-5-dimethyl-5-6-dihydropyrazine_fig3_230869382

- Mindt, M., et al. (2023). Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum. Metabolic engineering, 78, 119–128. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10334812/

- Google Patents. CN103664803A - Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine. URL: https://patents.google.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers FG 27043-05-6 [sigmaaldrich.com]

- 4. This compound | C9H14N2 | CID 28518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3,5-Trimethyl-6-ethylpyrazine [webbook.nist.gov]

- 6. chemeo.com [chemeo.com]

- 7. 2,3,5-Trimethyl-6-ethylpyrazine [webbook.nist.gov]

- 8. echemi.com [echemi.com]

- 9. scent.vn [scent.vn]

- 10. 2,3,5-trimethyl-6-ethyl pyrazine, 17398-16-2 [thegoodscentscompany.com]

- 11. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. perfumerflavorist.com [perfumerflavorist.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-depth Technical Guide to 2-Ethyl-3,5,6-trimethylpyrazine (CAS 17398-16-2)

This guide provides a comprehensive technical overview of 2-Ethyl-3,5,6-trimethylpyrazine, a heterocyclic aromatic compound of significant interest to researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development. This document delves into its chemical and physical properties, synthesis and biosynthesis, analytical methodologies, current and potential applications, and a summary of its toxicological profile.

Introduction and Overview

This compound, identified by the CAS number 17398-16-2, is a substituted pyrazine that contributes to the characteristic aromas of a wide variety of cooked and roasted foods.[1] Pyrazines, as a class of compounds, are renowned for their potent and desirable nutty, roasted, and toasted flavor profiles.[2] The presence of ethyl and trimethyl substituents on the pyrazine ring of this particular molecule imparts a specific organoleptic character, often described as reminiscent of roasted cocoa or nuts.[3] Beyond its prominent role in the flavor and fragrance industry, the pyrazine scaffold is a recurring motif in numerous biologically active compounds, making its derivatives subjects of interest in medicinal chemistry and drug discovery.[4][5] This guide aims to provide a detailed technical resource for the scientific community, consolidating key information to facilitate further research and application development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in various scientific and industrial contexts. These properties influence its volatility, solubility, and interactions with other molecules.

| Property | Value | Source |

| CAS Number | 17398-16-2 | [6] |

| Molecular Formula | C₉H₁₄N₂ | [6] |

| Molecular Weight | 150.22 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Boiling Point | 206-207 °C at 760 mmHg (estimated) | [7] |

| Flash Point | 77 °C (171 °F) (estimated) | [7] |

| Solubility | Soluble in alcohol; water solubility estimated at 437.7 mg/L at 25 °C | [7] |

| logP (o/w) | 1.717 (estimated) | [7] |

| IUPAC Name | This compound | [8] |

Synthesis and Formation Pathways

The formation of this compound can occur through both natural and synthetic routes. The Maillard reaction is a primary natural pathway, while chemical synthesis offers a controlled approach for its production.

Natural Formation: The Maillard Reaction

Alkylpyrazines are well-known products of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[2] This non-enzymatic browning reaction is responsible for the desirable flavors and aromas in a vast array of cooked foods.[9] The specific type of amino acid and sugar, along with reaction conditions such as temperature, pH, and water activity, dictates the profile of the resulting pyrazines.

The formation of this compound in food systems is a testament to the complexity of the Maillard reaction when multiple precursors are present.[9]

Figure 1: Simplified pathway of pyrazine formation via the Maillard reaction.

Chemical Synthesis

The controlled chemical synthesis of this compound allows for the production of the pure compound for research and commercial purposes. A common and effective strategy for synthesizing polysubstituted pyrazines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.

Proposed Synthetic Protocol:

A plausible and efficient laboratory-scale synthesis of this compound can be achieved through the condensation of 2,3-butanedione with 1,2-diaminopropane, followed by ethylation. A more direct, albeit potentially less selective, approach would involve the reaction of precursors that can generate the required substituted aminoketone intermediates.

A related synthesis for the isomeric 2-ethyl-3,6-dimethylpyrazine has been reported, which proceeds via a Minisci reaction on 2,5-dimethylpyrazine using n-propionaldehyde in the presence of a radical initiator.[2] This suggests a similar radical-based approach could be explored for the synthesis of the target molecule.

A general, logical synthesis for a related compound, 2,3,5-trimethylpyrazine, involves the reaction of 2,3-butanedione and 1,2-diaminopropane.[10]

Step-by-Step Methodology (Hypothetical, based on related syntheses):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-diaminopropane in a suitable solvent such as ethanol.

-

Addition of Dicarbonyl: Slowly add an equimolar amount of 2,3-butanedione to the solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Condensation: After the initial reaction subsides, heat the mixture to reflux for several hours to drive the condensation and cyclization to completion, forming a dihydropyrazine intermediate.

-

Oxidation: The resulting dihydropyrazine is then oxidized to the aromatic pyrazine. This can be achieved by bubbling air through the reaction mixture or by using a mild oxidizing agent.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 2,3,5-trimethylpyrazine.

-

Ethylation: The final ethyl group can be introduced via a directed C-H functionalization reaction, although this would require further methodological development for selectivity.

Figure 2: A conceptual chemical synthesis workflow for this compound.

Biosynthesis

Microbial fermentation presents a "natural" route for the production of pyrazines.[11] Various bacterial species, including Bacillus subtilis and Corynebacterium glutamicum, have been shown to produce a range of alkylpyrazines.[2][12] The biosynthetic pathways often involve amino acid metabolism and the condensation of α-dicarbonyl and amino compounds generated by the microorganism.

For instance, the biosynthesis of 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine in Bacillus subtilis has been shown to involve L-threonine as a key precursor, which is enzymatically converted to intermediates that spontaneously form the pyrazine ring.[13] While a specific pathway for this compound has not been elucidated, it is plausible that it could be produced by microorganisms capable of generating the necessary ethyl- and methyl-substituted precursors.

Analytical Methodologies

The accurate identification and quantification of this compound are crucial for quality control in the food industry and for research purposes. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds like pyrazines in complex matrices.

Typical GC-MS Protocol for Pyrazine Analysis in Food Matrices:

-

Sample Preparation:

-

Solid Samples: A representative sample is homogenized. Volatiles can be extracted using techniques such as headspace solid-phase microextraction (HS-SPME), solvent extraction, or simultaneous distillation-extraction (SDE).

-

Liquid Samples: Direct injection, liquid-liquid extraction, or HS-SPME can be employed.

-

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or DB-WAX) is typically used for the separation of pyrazines.

-

Oven Temperature Program: A temperature gradient is programmed to ensure the separation of a wide range of volatile compounds. For example, starting at 40°C, holding for a few minutes, and then ramping up to 250°C.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV is standard for creating reproducible mass spectra.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrometer is typically operated in full scan mode to acquire the mass spectrum of the eluting compounds. For quantification, selected ion monitoring (SIM) can be used for enhanced sensitivity and selectivity.

-

Identification and Quantification:

-

Identification: The identification of this compound is based on the comparison of its retention time and mass spectrum with those of an authentic standard. The NIST Mass Spectral Library is a valuable resource for tentative identification.[6]

-

Quantification: Quantification is typically performed using an internal standard method to correct for variations in sample preparation and injection. A deuterated analog of a similar pyrazine is often an ideal internal standard.

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show a quartet and a triplet for the ethyl group protons, and three singlets for the methyl group protons. The chemical shifts of the methyl and ethyl protons would be in the aliphatic region, likely between 1.0 and 3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the ethyl and methyl carbons, as well as for the four carbons of the pyrazine ring. The pyrazine ring carbons would appear in the aromatic region, typically between 140 and 160 ppm.

Mass Spectrometry (MS):

The electron ionization mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 150. The fragmentation pattern would likely involve the loss of alkyl groups. A common fragmentation pathway for alkylpyrazines is the loss of a methyl group (M-15) or an ethyl group (M-29). The mass spectrum of the structurally similar 2,3,5-trimethylpyrazine shows a base peak at m/z 42, with other significant fragments.[14]

Applications

Flavor and Fragrance Industry

The primary application of this compound is as a flavoring agent in the food industry.[3] Its characteristic nutty and roasted aroma enhances the flavor profile of a wide range of products, including:

-

Baked goods

-

Coffee and cocoa products

-

Roasted nuts and snack foods

-

Savory products such as roasted meats

Potential in Drug Development

While this compound itself is not currently a therapeutic agent, the pyrazine ring is a privileged scaffold in medicinal chemistry.[4][5] Numerous pyrazine derivatives have been developed as drugs with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5]

The presence of the pyrazine core in marketed drugs highlights the potential for novel pyrazine derivatives in drug discovery. The alkyl substituents on this compound could be modified to explore structure-activity relationships and develop new therapeutic agents.

Figure 3: The role of the pyrazine scaffold in the drug discovery process.

Safety and Toxicology

The safety of this compound as a food flavoring ingredient has been assessed. A study on a mixture of 2-ethyl-3,5(or 6)-dimethylpyrazine reported an oral LD₅₀ in rats of 460 mg/kg body weight.[3] It was also noted to be an irritant to the skin, eyes, and upper respiratory tract.[3]

Metabolism:

In rats, 2-ethyl-3,(5 or 6)-dimethylpyrazine is primarily metabolized through oxidation of its aliphatic side-chains to form carboxylic acid derivatives, which are then excreted.[3] Studies on human metabolism of other alkylpyrazines from coffee have shown a similar pattern, with rapid conversion to corresponding carboxylic acids that are excreted in the urine.[4][5] This suggests that the alkyl side chains of this compound are likely to undergo oxidation in humans as well.

Genotoxicity:

No specific genotoxicity studies on this compound were found. However, some structurally similar pyrazine derivatives have shown clastogenic effects in mammalian cells in vitro, while being non-mutagenic in bacterial assays.[3] The relevance of these in vitro findings to human health is considered unclear, and the long history of safe use as a food flavoring suggests a low risk at current intake levels.[3]

Conclusion

This compound is a significant contributor to the desirable aromas of many cooked and roasted foods. Its synthesis, both naturally through the Maillard reaction and through controlled chemical methods, is of great interest to the food and flavor industries. The analytical techniques for its identification and quantification are well-established, with GC-MS being the method of choice. While its primary application is as a flavoring agent, the pyrazine core of this molecule holds potential for exploration in the field of medicinal chemistry. The available toxicological data, coupled with its long history of consumption in food, suggest a low safety concern at current levels of use. This guide provides a solid foundation of technical information for researchers and professionals working with this intriguing molecule.

References

- Zhang, P., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7079. [Link]

- Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

- Rajini, K., et al. (2021). Microbial metabolism of pyrazines. Journal of Applied Microbiology, 131(4), 1595-1610. [Link]

- Kuo, M. C., & Ho, C. T. (1992). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. Journal of Agricultural and Food Chemistry, 40(7), 1172-1175. [Link]

- Owczarek, K., et al. (2021). Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. Biomolecules, 11(11), 1736. [Link]

- Rajini, K., et al. (2011). Microbial metabolism of pyrazines. Journal of Applied Microbiology, 111(3), 507-521. [Link]

- van der Merwe, J. D. (2012). Production of pyrazine flavours by mycelial fungi. UPSpace. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Miniyar, P. B., et al. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review.

- Al-Mughrabi, S., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(23), 2025-2049. [Link]

- Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Regulatory Toxicology and Pharmacology, 50(3), 303-312. [Link]

- Wang, Y., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(24), e01914-19. [Link]

- Baker, R. R., et al. (2004). The effects of the addition of 482 tobacco ingredients to cigarettes on the emissions of smoke components. Regulatory Toxicology and Pharmacology, 40(1), 1-17. [Link]

- Kremer, J. I., et al. (2019). Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. Molecular Nutrition & Food Research, 63(14), e1801341. [Link]

- NIST. (n.d.). 2,3,5-Trimethyl-6-ethylpyrazine. NIST Chemistry WebBook.

- PubChem. (n.d.). Trimethylpyrazine. National Center for Biotechnology Information.

- Cui, W., et al. (2022). Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum. Journal of Industrial Microbiology & Biotechnology, 49(5-6), kuac033. [Link]

- The Good Scents Company. (n.d.). 2,3,5-trimethyl-6-ethyl pyrazine.

- Al-Ansi, W., et al. (2020). Mass spectra (70 eV) of (A) trimethyl pyrazine with base peaks at m/z 42 and 81...

- Chen, X. M., et al. (2006). Synthesis of 2-Hydroxy-Methyl-3,5,6-Trimethyl-Pyrazine Palmitate and Preparation of Intravenous Emulsion. Chinese Journal of Pharmaceuticals, 2006-01. [Link]

- PubChem. (n.d.). 2-Ethyl-3,5-dimethylpyrazine. National Center for Biotechnology Information.

- SpectraBase. (n.d.). 2-Ethyl-3-methylpyrazine.

- Google Patents. (n.d.). CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.

- Google Patents. (n.d.). CN108484512B - Method for synthesizing 2,3, 5-trimethylpyrazine.

- Google Patents. (n.d.). CN103664803A - Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine.

- Wikipedia. (n.d.). 2,3,5-Trimethylpyrazine.

- NIST. (n.d.). 2,3-Butanedione. NIST Chemistry WebBook.

- Wikipedia. (n.d.). 1,2-Diaminopropane.

- Cheméo. (n.d.). 2,3-Butanedione.

- Morgan, D. L., et al. (2016). Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione, and 2,3-Hexanedione. Toxicological Sciences, 153(1), 139-152. [Link]

- Sarfraz, M., et al. (2017). 2-Ethyl-3,5,6-triphenylpyrazine.

- Sarfraz, M., et al. (2017). 2-Ethyl-3,5,6-triphenylpyrazine.

Sources

- 1. Trimethyl-pyrazine(14667-55-1) 1H NMR [m.chemicalbook.com]

- 2. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]

- 3. 2-Ethyl-3,5-dimethylpyrazine | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,3,5-Trimethyl-6-ethylpyrazine [webbook.nist.gov]

- 7. 2,3,5-trimethyl-6-ethyl pyrazine, 17398-16-2 [thegoodscentscompany.com]

- 8. This compound | C9H14N2 | CID 28518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body [biblio.ub.rptu.de]

- 10. Trimethylpyrazine | C7H10N2 | CID 26808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Natural occurrence of 2-Ethyl-3,5,6-trimethylpyrazine in food

An In-depth Technical Guide to the Natural Occurrence of 2-Ethyl-3,5,6-trimethylpyrazine in Food

Introduction: The Aromatic Signature of Pyrazines

Pyrazines represent a class of nitrogen-containing heterocyclic compounds that are paramount to the flavor profiles of a vast array of foods.[1][2] These volatile molecules are largely responsible for the desirable nutty, roasted, toasted, and baked aromas generated during food processing.[1][3] Among the myriad of pyrazine derivatives, this compound and its closely related isomers, such as 2-ethyl-3,5-dimethylpyrazine, stand out for their potent and characteristic roasted cocoa and nutty aromas.[4] Their presence is a hallmark of thermal processing and fermentation, making them key contributors to the sensory identity of products ranging from coffee and bread to roasted meats and fermented soy.

This guide serves as a technical resource for researchers and scientists, delving into the core mechanisms of this compound formation, its prevalence across various food matrices, the analytical methodologies for its robust quantification, and its definitive impact on food flavor.

Part 1: Formation Pathways—From Precursors to Potent Aromas

The generation of this compound in food is not a random occurrence but a predictable outcome of specific chemical and biological reactions. Understanding these pathways is critical for controlling and optimizing flavor development in food production.

The Maillard Reaction: A Thermal Powerhouse

The primary route for the formation of most alkylpyrazines in food is the Maillard reaction, a complex cascade of non-enzymatic browning reactions that occurs between amino acids and reducing sugars upon heating.[1][3]

The causality behind this pathway involves several key stages:

-

Initial Condensation: The reaction initiates with the condensation of a carbonyl group from a reducing sugar and an amino group from an amino acid, forming a Schiff base.

-

Formation of α-Aminoketones: Through a critical step known as Strecker degradation, α-dicarbonyl compounds (intermediates of the Maillard reaction) react with amino acids. This process decarboxylates and deaminates the amino acid, producing an aldehyde and a crucial α-aminoketone intermediate.[5]

-

Condensation and Ring Formation: Two molecules of these α-aminoketone intermediates then condense to form a substituted dihydropyrazine ring.

-

Oxidation to Pyrazine: The dihydropyrazine is unstable and readily undergoes oxidation to form the stable, highly aromatic pyrazine ring.

The specific substitution pattern of the final pyrazine, including the ethyl and methyl groups found in this compound, is directly dependent on the structures of the initial amino acid and sugar precursors, as well as reaction conditions like temperature, pH, and water activity.[3][6]

Caption: General pathway of alkylpyrazine formation via the Maillard reaction.

Microbial Biosynthesis: The Fermentation Route

Beyond thermal processing, alkylpyrazines can be synthesized by microorganisms during fermentation.[2][7] This biological pathway is particularly relevant in foods like traditional Chinese Baijiu, certain cheeses, and fermented soybean products.[7][8]

Strains of Bacillus subtilis, for example, are well-documented producers of various alkylpyrazines.[7][9] The biosynthesis often utilizes amino acids as primary substrates. L-threonine, in particular, has been identified as a key precursor for pyrazines such as 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine.[2][7] The enzymatic pathway involves:

-

Enzymatic Oxidation: The enzyme L-threonine-3-dehydrogenase (TDH) catalyzes the oxidation of L-threonine.[7]

-

Intermediate Formation: This reaction produces L-2-amino-acetoacetate, an unstable intermediate that spontaneously decarboxylates to form aminoacetone.

-

Spontaneous Condensation: Similar to the Maillard reaction, molecules of aminoacetone can then self-condense to form the pyrazine ring structure.

Caption: Microbial synthesis pathway of alkylpyrazines from L-threonine.

Part 2: Natural Occurrence and Concentration in Foods

This compound and its isomers are widely distributed in cooked and fermented foods, where their concentrations can vary significantly depending on the raw materials and processing conditions.[4]

| Food Category | Specific Food | Key Pyrazines Reported | Concentration Range | Reference(s) |

| Beverages | Roasted Coffee | 2-Ethyl-3,5-dimethylpyrazine, 2,3,5-Trimethylpyrazine | Total Alkylpyrazines: 82.1 - 211.6 mg/kg | [10][11] |

| 2,3,5-Trimethylpyrazine | 1 - 6.7 mg/kg | [12] | ||

| Baked Goods | Wheat Bread, Potato Products | 2-Ethyl-3,5-dimethylpyrazine, Trimethylpyrazine | Present, contributes to "baked" flavor | [13][14] |

| Nuts & Cocoa | Roasted Peanuts, Cocoa | 2,3,5-Trimethylpyrazine | Key contributor to nutty/cocoa aroma | [4][8][15] |

| Cooked Meats | Beef, Pork, Mutton | 2-Ethyl-3,5(6)-dimethylpyrazine | Identified as key aroma compound | |

| Fermented Foods | Chinese Baijiu | 2,3,5-Trimethylpyrazine | 17.39 - 1428.41 µg/kg | [8] |

| Soy Products, Cheese | 2-Ethyl-3,5-dimethylpyrazine | Present, formed during fermentation | [2][4] |

Notably, in roasted coffee, the distribution of pyrazines is relatively consistent, though absolute concentrations are lower in decaffeinated samples, likely due to the decaffeination process.[10][11]

Part 3: A Guide to Analytical Methodologies

The volatile nature and often trace concentrations of pyrazines necessitate highly sensitive and specific analytical techniques for their accurate identification and quantification.[1]

Extraction and Concentration: Isolating the Volatiles

The primary challenge is to efficiently extract the target pyrazines from a complex food matrix while minimizing analyte loss and interference.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is a self-validating system for its simplicity, speed, and solvent-free nature, making it a preferred method for volatile analysis.

-

Sample Preparation: Accurately weigh a homogenized food sample (e.g., 1.0 g of ground coffee) into a headspace vial.

-

Internal Standard Spiking: For quantification, add a known amount of a stable isotope-labeled internal standard (e.g., 2,3,5-Trimethylpyrazine-d9) directly to the sample. This step is critical as the internal standard will behave almost identically to the analyte during extraction and analysis, correcting for any variations.[16]

-

Equilibration: Seal the vial and place it in a heating block (e.g., at 60°C for 15 minutes). This allows the volatile pyrazines to partition from the sample matrix into the headspace.

-

Extraction: Expose a SPME fiber (e.g., coated with DVB/CAR/PDMS) to the vial's headspace for a defined period (e.g., 30 minutes) under continued agitation and heating. The analytes adsorb onto the fiber coating.

-

Desorption: Immediately transfer the fiber to the heated injection port of a gas chromatograph (GC), where the trapped analytes are thermally desorbed directly onto the GC column.

Quantification: The Gold Standard of SIDA-GC-MS

For trustworthy and accurate quantification, Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the authoritative method.[10][16]

Workflow: SIDA-GC-MS for Pyrazine Quantification

-

Chromatographic Separation (GC): The desorbed analytes are separated on a capillary column based on their boiling points and polarity.

-

Ionization and Mass Analysis (MS): As compounds elute from the GC, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The MS separates these fragments based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The instrument is operated in Selected Ion Monitoring (SIM) mode. Specific, characteristic ions for both the native pyrazine (analyte) and its labeled internal standard are monitored. For example:

-

2,3,5-Trimethylpyrazine: Quantifier ion m/z 122

-

2,3,5-Trimethylpyrazine-d9: Quantifier ion m/z 131[16]

-

-

Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of standards. The concentration of the pyrazine in the unknown sample is then calculated from its peak area ratio using this curve. The use of the isotopic twin as an internal standard provides a robust system that corrects for matrix effects and procedural losses.

Caption: Experimental workflow for pyrazine analysis using HS-SPME-GC-MS.

Part 4: Sensory Significance and Flavor Impact

This compound and its isomers are potent aroma compounds with very low odor thresholds, meaning even minute quantities can significantly influence the overall flavor perception of a food.[12] Their sensory profile is consistently described as:

-

Nutty and Roasted: Reminiscent of roasted peanuts, hazelnuts, and almonds.[4][15]

-

Earthy and Musty: With notes of baked potato.[15]

-

Cocoa and Chocolate-like: A key component in chocolate and coffee flavors.

These compounds are foundational to the "roasty" character of thermally processed foods. Their presence can mask less desirable notes and provide a savory, complex backbone that enhances consumer acceptance. In flavor creation, they are indispensable for building authentic profiles for coffee, chocolate, nuts, and grilled meats.[17]

Conclusion

This compound is a naturally occurring flavor compound of significant importance in the food industry. Its formation, primarily through the Maillard reaction during thermal processing and microbial action during fermentation, is a direct consequence of the interaction between fundamental food components like amino acids and sugars. Its widespread presence in foods such as coffee, baked goods, and roasted nuts defines their characteristic and desirable roasted and nutty aromas. For researchers and quality control professionals, the use of robust analytical methods like HS-SPME coupled with SIDA-GC-MS is essential for accurate quantification and a deeper understanding of flavor chemistry. Continued research into controlling its formation pathways offers a promising avenue for the targeted optimization of flavor in both traditional and novel food products.

References

- Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. (2021).

- Unraveling Pyrazine Formation: A Comparative Study of Maillard Reaction Models. (n.d.). Benchchem.

- Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. (n.d.). acs.org.

- Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. (2008). PubMed.

- Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. (2016). C&EN.

- Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. (n.d.).

- An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. (n.d.). ASM Journals.

- Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). (2013). PubMed.

- Metabolic pathways for 2,5-dimethylpyrazine and 2,3,5,6-tetramethylprazine synthesis. (n.d.).

- Trimethyl pyrazine (2,3,5-). (n.d.).

- Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (n.d.). PubMed Central (PMC).

- Quantitative Analysis of 2,3,5-Trimethylpyrazine in Coffee Aroma Studies Using 2,3,5-Trimethylpyrazine-d9 as an Internal Standard. (n.d.). Benchchem.

- Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS). (2013).

- Flavor Bites: 2-Ethyl 3-Methyl Pyrazine. (2017). Perfumer & Flavorist.

- Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by Bacillus amyloliquefaciens

- Targeted precursor addition to increase baked flavour in a low acrylamide potato- based m

- Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (n.d.). PubMed Central (PMC).

- 2,3,5-trimethyl pyrazine. (n.d.). The Good Scents Company.

- 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers FG. (n.d.). Sigma-Aldrich.

Sources

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by Bacillus amyloliquefaciens from Daqu [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 14. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 15. 2,3,5-trimethyl pyrazine, 14667-55-1 [thegoodscentscompany.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. perfumerflavorist.com [perfumerflavorist.com]

Formation of 2-Ethyl-3,5,6-trimethylpyrazine via Maillard reaction

An In-depth Technical Guide to the Maillard Reaction Formation of 2-Ethyl-3,5,6-trimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of flavor chemistry, is a complex network of non-enzymatic browning reactions between reducing sugars and amino compounds. This guide provides an in-depth technical exploration of the formation of a specific, highly substituted alkylpyrazine: this compound. This compound, with its characteristic nutty and roasted aroma, is of significant interest in the food, flavor, and sensory science industries. We will dissect the mechanistic underpinnings of its formation, identify key precursors, detail experimental protocols for its synthesis and analysis, and discuss the critical parameters that influence its yield. This document is intended for professionals seeking a deep, mechanistically-grounded understanding of how specific, complex flavor molecules are generated through the Maillard reaction.

The Scientific Foundation: From Browning to Bespoke Flavor

The Maillard reaction is not a single pathway but a cascade of reactions initiated by the condensation of a carbonyl group (from a reducing sugar) with a primary amino group (from an amino acid, peptide, or protein)[1]. While often associated with color formation, its true complexity lies in the generation of a vast array of heterocyclic compounds that define the aromatic profile of cooked foods[2]. Among these, pyrazines are paramount, contributing the desirable roasted, toasted, and nutty notes[3].

The formation of alkylpyrazines—pyrazines with one or more alkyl side chains—is a sophisticated process governed by the specific nature of the amino acid and sugar precursors[4][5]. The general mechanism hinges on the Strecker degradation of amino acids, which produces α-aminocarbonyls and Strecker aldehydes[3][6]. The core pyrazine ring is typically formed via the condensation of two α-aminocarbonyl molecules to form a dihydropyrazine intermediate, which is subsequently oxidized to the stable aromatic pyrazine[4][6]. The diversity of pyrazines arises from the incorporation of different alkyl groups, a process dictated by the structure of the initial amino acid precursors[4][7].

Mechanistic Deep Dive: The Genesis of this compound

The formation of a highly substituted pyrazine like this compound requires a specific combination of intermediates to provide the necessary ethyl and methyl side chains. The reaction is not the result of a single amino acid precursor but rather a combinatorial assembly of key reactive intermediates.

Key Precursors and Their Roles

-

Amino Acid Precursors: The structure of the amino acid side chain directly determines the nature of the resulting α-aminocarbonyls and Strecker aldehydes.

-

Threonine: This amino acid is a crucial precursor. Its thermal degradation can directly generate α-aminocarbonyls like 1-amino-2-butanone and 3-amino-2-butanone, as well as the intermediates needed for methyl-substituted pyrazines like 2,5-dimethylpyrazine and trimethylpyrazine[7][8].

-

Alanine: This amino acid is a primary source for the ethyl group. The Strecker degradation of alanine produces acetaldehyde (a C2 aldehyde). This aldehyde can then react with a dihydropyrazine intermediate to add an ethyl substituent[4][5].

-

-

Reducing Sugar Precursors: A reducing sugar such as glucose or fructose is required to initiate the Maillard reaction and produce the necessary dicarbonyl compounds that drive the Strecker degradation of the amino acids[3][4].

Proposed Formation Pathway

The synthesis of this compound can be postulated through a multi-step pathway involving the condensation of different α-aminocarbonyl intermediates and the subsequent addition of a Strecker aldehyde.

-

Formation of α-Aminocarbonyls: Heating a mixture of threonine, alanine, and a reducing sugar generates a pool of reactive intermediates.

-

Threonine degradation yields 3-amino-2-butanone .

-

Threonine degradation can also yield 1-amino-2-propanone (aminoacetone).

-

-

Formation of a Dihydropyrazine Intermediate: Two different α-aminocarbonyls condense to form an unsymmetrical dihydropyrazine. For instance, the condensation of 3-amino-2-butanone and 1-amino-2-propanone creates a trimethyl-substituted dihydropyrazine intermediate.

-

Incorporation of the Ethyl Group: The Strecker degradation of alanine generates acetaldehyde . This C2 aldehyde undergoes an aldol-type condensation with the dihydropyrazine intermediate.

-

Aromatization: The final step involves the elimination of water and oxidation of the substituted dihydropyrazine to yield the stable, aromatic this compound ring.

The causality behind this pathway lies in the principle of chemical reactivity. The nucleophilic nature of the dihydropyrazine intermediate allows it to attack the electrophilic carbonyl carbon of the Strecker aldehyde (acetaldehyde), leading to the addition of the ethyl side chain[4][5].

Sources

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. datapdf.com [datapdf.com]

- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

Unlocking the Flavor Matrix: A Technical Guide to the Sensory Characteristics of Ethyltrimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Olfactory Signature of a Key Flavor Compound

In the intricate world of flavor chemistry, pyrazines stand as a cornerstone class of compounds, largely responsible for the desirable roasted, nutty, and toasted aromas that define a vast array of cooked foods. Among these, 2-Ethyl-3,5,6-trimethylpyrazine emerges as a molecule of significant interest, contributing a complex and highly sought-after sensory profile. This technical guide, designed for the discerning researcher and development professional, delves into the core sensory characteristics of ethyltrimethylpyrazine, the methodologies for its evaluation, and the fundamental chemical pathways governing its formation. By synthesizing technical data with field-proven insights, this document aims to provide a comprehensive resource for the effective application and understanding of this potent flavor compound.

The Sensory Profile of this compound: A Multi-faceted Aroma

This compound is a heterocyclic aromatic compound that imparts a powerful and complex sensory experience. Its organoleptic properties are highly valued in the food and fragrance industries for their ability to evoke the rich aromas associated with thermal processing.

Olfactory Characteristics

The dominant odor profile of ethyltrimethylpyrazine is characterized by strong nutty, roasted, cocoa, and coffee notes.[1] These descriptors are consistently reported in sensory panel evaluations and are the primary reason for its widespread use as a flavor ingredient in a variety of products, including:

-

Chocolate and Cocoa

-

Coffee and Ready-to-Drink Coffee Beverages

-

Baked Goods and Breakfast Cereals

-

Roasted and Savory Snacks

-

Sauces and Soups

-

Processed Meats and Plant-Based Meat Analogues[1]

Gustatory Profile

The taste profile of ethyltrimethylpyrazine complements its aroma, contributing to the overall flavor perception of a food product. It is generally described as having roasted, nutty, and slightly bitter characteristics. The interplay between its aroma and taste is crucial for creating a complete and authentic flavor experience in food applications.

Quantitative Sensory Data

Precise sensory threshold determination is critical for the effective application of any flavor ingredient. While a definitive published odor threshold for this compound remains elusive, the thresholds of closely related, structurally similar pyrazines offer valuable insights into its potency. The following table summarizes the odor detection thresholds for key alkylpyrazines, illustrating the impact of substitution on sensory perception.

| Compound | Odor Detection Threshold in Water (ppb) | Key Odor Descriptors |

| 2,3,5-Trimethylpyrazine | 400 | Nutty, baked potato, roasted peanut, cocoa, burnt notes |

| 2-Ethyl-3,5-dimethylpyrazine | 1 | Cocoa, chocolate, nutty (burnt almond) notes |

| 2-Ethyl-3,6-dimethylpyrazine | 0.4 | Cocoa, chocolate, nutty (burnt almond, filbert-hazelnut) notes |

Data compiled from various sources.

The significantly lower thresholds of the ethyl-substituted dimethylpyrazines compared to trimethylpyrazine strongly suggest that this compound possesses a very low detection threshold, making it a high-impact flavor compound.

The Genesis of a Flavor Powerhouse: The Maillard Reaction

The characteristic flavors of cooked food, including the formation of pyrazines like ethyltrimethylpyrazine, are primarily the result of a complex series of chemical reactions known as the Maillard reaction.[3][4][5] This non-enzymatic browning reaction occurs between amino acids and reducing sugars at elevated temperatures.[3][4][5]

The formation of alkylpyrazines is a key outcome of the Maillard reaction, contributing significantly to the desirable roasted and toasted aromas.[1][3] The specific type of amino acid and sugar, along with factors like temperature, pH, and water activity, will influence the final profile of the pyrazines produced.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

An In-Depth Technical Guide to the Flavor Profile of 2-Ethyl-3,5,6-trimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical analysis of 2-Ethyl-3,5,6-trimethylpyrazine, a key aroma compound. We will delve into its distinct flavor profile, analytical methodologies for its characterization, and the fundamental principles of its formation. This document is intended to serve as a valuable resource for professionals in flavor chemistry, food science, and related fields.

Introduction: The Significance of this compound in Flavor Chemistry